N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide
Beschreibung
N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide is a complex organic compound known for its intricate molecular structure. It's part of a class of compounds that possess unique properties due to their diverse functional groups.
Eigenschaften
IUPAC Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-9(2)17-14(20)4-3-5-19-15(21)10-6-12-13(23-8-22-12)7-11(10)18-16(19)24/h6-7,9H,3-5,8H2,1-2H3,(H,17,20)(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAMKIQRUBSUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide typically involves multi-step organic reactions. Each step requires precise conditions to ensure the correct structure and purity of the final product. Commonly, the synthetic route may start with the preparation of a dioxoloquinazoline intermediate, followed by its functionalization and eventual conversion to the final amide.
Industrial Production Methods
Industrial production of this compound would likely involve scaled-up versions of the laboratory synthesis methods, with additional steps for purification and quality control. The use of continuous flow reactors and advanced separation techniques would be critical to achieving high yields and purity on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the thioxo and oxo functional groups.
Reduction: : Reduction reactions could target the carbonyl groups.
Substitution: : The presence of multiple reactive sites allows for various substitution reactions, potentially leading to derivatives with modified properties.
Common Reagents and Conditions
Oxidizing agents: : such as hydrogen peroxide or permanganates for oxidation reactions.
Reducing agents: : like lithium aluminum hydride for reduction processes.
Substituting agents: : including halogens or nucleophiles for substitution reactions.
Major Products
The products formed from these reactions depend on the conditions and reagents used but typically include modified versions of the original compound with changes in functional groups or additional substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound’s diverse reactivity makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules for research and development.
Biology
In biological studies, this compound can serve as a probe to study enzyme interactions or cellular processes due to its unique structure.
Medicine
The compound's potential pharmacological properties are of interest in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be utilized in the production of specialized materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action for N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide involves its interaction with molecular targets like enzymes or receptors. The specific pathways depend on its application, but typically, it binds to target sites, inducing conformational changes that modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide stands out due to its combination of thioxo and dioxoloquinazoline moieties, which are less common in similar compounds. Other compounds in the same category might include:
4-oxo-4H-pyran-3-carboxamide
6-thioxo-4,5-dihydroquinazoline derivatives
Dioxolopyrrolidines
Each of these compounds shares some functional groups but lacks the unique combination found in N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide, highlighting its distinct characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
